3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

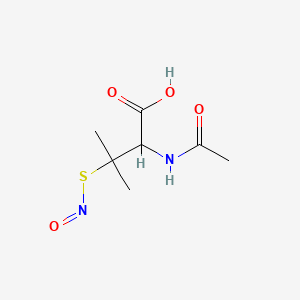

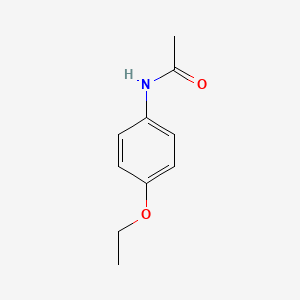

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is used in research .

Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom, a carbonyl group attached to the 5th carbon atom, and a carboxylic acid group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .科学的研究の応用

Pyrrolidine in Drug Discovery

- Summary of Application : Pyrrolidine, a five-membered ring compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results or Outcomes : Pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM .

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Summary of Application : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized . These compounds showed potent antioxidant activity .

- Methods of Application : The compounds were synthesized containing chloro, hydroxyl, isopropyl, nitroso, and amino substituents at benzene ring and bearing acyclic and heterocyclic substituents at position 3 of the pyrrolidine ring .

- Results or Outcomes : Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of ascorbic acid .

Antimicrobial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Summary of Application : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .

- Methods of Application : The compounds were tested against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .

- Results or Outcomes : The compounds showed structure-dependent antimicrobial activity .

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

- Summary of Application : A method has been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

- Methods of Application : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been used .

- Results or Outcomes : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

Anti-Inflammatory Activity of Pyrrolidine-3-carboxylic Acid Derivatives

- Summary of Application : Pyrrolidine-3-carboxylic acid derivatives have been designed and synthesized as potent anti-inflammatory agents .

- Methods of Application : The compounds were screened against MMP-2 and MMP-9 .

- Results or Outcomes : All results were excellent, with compounds 3d, 3e, and 3f showing promising activity against matrix metalloproteins (MMPs) .

Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

- Summary of Application : Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties .

- Methods of Application : The compounds were tested for their ability to stimulate division of isolated monkey kidney cells .

- Results or Outcomes : The compounds showed structure-dependent biological activity .

Safety And Hazards

特性

IUPAC Name |

3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZZAWCQMQIZOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Fluphenazine Enanthate Dihydrochloride

3105-68-8

S-Nitroso-N-acetyl-DL-penicillamine

152971-80-7

dl-Propylhexedrine-d3 Hydrochloride

1346605-06-8

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)